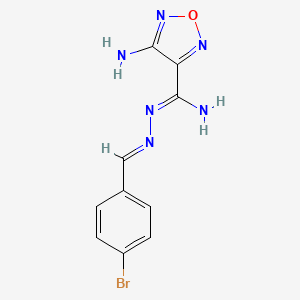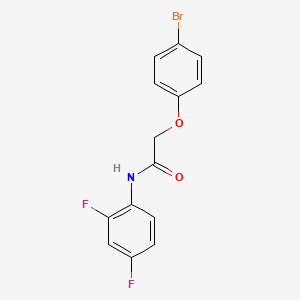
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BDA-410' and is a member of the class of selective estrogen receptor modulators (SERMs). BDA-410 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
作用機序
BDA-410 works by selectively binding to estrogen receptors and modulating their activity. Unlike traditional estrogen receptor agonists or antagonists, BDA-410 acts as a selective estrogen receptor modulator, which means it can have different effects on different tissues. In cancer cells, BDA-410 inhibits the activity of estrogen receptors, which leads to reduced cell proliferation and increased apoptosis. In other tissues, BDA-410 can act as an estrogen receptor agonist or antagonist, depending on the specific tissue and receptor subtype.
Biochemical and Physiological Effects
BDA-410 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, BDA-410 has anti-inflammatory effects, which means it can reduce inflammation in various tissues. BDA-410 has also been shown to have neuroprotective effects, which means it can protect neurons from damage and death. BDA-410 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of BDA-410 is its selectivity for estrogen receptors. This means it can have different effects on different tissues, which makes it a versatile tool for scientific research. BDA-410 is also relatively easy to synthesize and has been optimized for large-scale production. However, one limitation of BDA-410 is its relatively low potency compared to other 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide. This means that higher concentrations of BDA-410 may be required to achieve the desired effects, which can be a challenge in some experimental settings.
将来の方向性
There are several future directions for research on BDA-410. One area of interest is in the development of new cancer therapies. BDA-410 has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in human trials. Another area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's disease. BDA-410 has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Finally, BDA-410 could be used as a tool to study estrogen receptor signaling in various tissues, which could lead to a better understanding of the role of estrogen receptors in various diseases.
合成法
BDA-410 can be synthesized using a straightforward method that involves the reaction of 2-(4-bromophenoxy)benzoic acid with 2,4-difluoroaniline in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to yield the final product, BDA-410. This synthesis method has been optimized to provide high yields of pure BDA-410, making it a viable option for large-scale production.
科学的研究の応用
BDA-410 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in cancer treatment. BDA-410 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It achieves this by selectively binding to estrogen receptors, which are overexpressed in many types of cancer. BDA-410 also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEDKMHVJJXLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

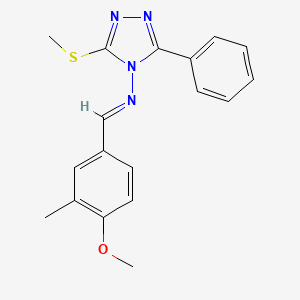

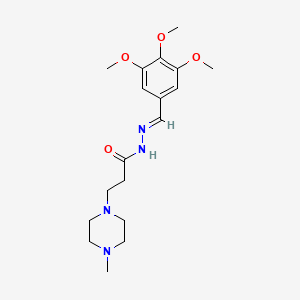
![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)



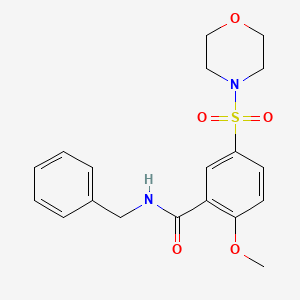
![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)

![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)

